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molecular formula C10H12N2O5 B8544300 N-(2-Nitrophenyl)-DL-serine methyl ester

N-(2-Nitrophenyl)-DL-serine methyl ester

Cat. No. B8544300
M. Wt: 240.21 g/mol
InChI Key: RHCFKJIWZXFVGK-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

To 15.66 g of 1-fluoro-2-nitrobenzene (VII), 16.87 g of potassium carbonate, 100 ml of 95% ethanol, and 40 ml of water are added 11.66 g of DL-serine. The reaction is stirred at 90° overnight and then cooled. The solvents are removed under vacuum and the residue is azeotroped with toluene to remove residual water. The resulting solid is washed with ether and toluene to remove unreacted 1-fluoro-2-nitrobenzene. The solid is then stirred for 18 hr at 20°-25° in 80 ml of DMF with 15.34 g of potassium carbonate and 24 ml of iodomethane. Excess iodomethane and DMF are then removed under vacuum and the residue is partitioned between a mixture of methylene chloride, chloroform and water. The organic layers are dried over sodium sulfate and concentrated. Ethyl ether and hexane are added to the residue and the solid is collected and dried to give the title compound, mp 138°-140°; NMR (CDCl3) 2.15, 3.83, 4.10, 4.41, 6.73-6.81, 7.46, 8.22, 8.60 δ.
Quantity
15.66 g
Type
reactant
Reaction Step One
Quantity
16.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
DL-serine
Quantity
11.66 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12](=O)([O-])[O-].[K+].[K+].C(O)C.[NH2:21][CH:22]([C:25]([OH:27])=[O:26])[CH2:23][OH:24]>O>[CH3:12][O:26][C:25](=[O:27])[CH:22]([CH2:23][OH:24])[NH:21][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.66 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
16.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
DL-serine
Quantity
11.66 g
Type
reactant
Smiles
NC(CO)C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred at 90° overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvents are removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
to remove residual water
WASH
Type
WASH
Details
The resulting solid is washed with ether and toluene
CUSTOM
Type
CUSTOM
Details
to remove unreacted 1-fluoro-2-nitrobenzene
STIRRING
Type
STIRRING
Details
The solid is then stirred for 18 hr at 20°-25° in 80 ml of DMF with 15.34 g of potassium carbonate and 24 ml of iodomethane
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Excess iodomethane and DMF are then removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between a mixture of methylene chloride, chloroform and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Ethyl ether and hexane are added to the residue
CUSTOM
Type
CUSTOM
Details
the solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(NC1=C(C=CC=C1)[N+](=O)[O-])CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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